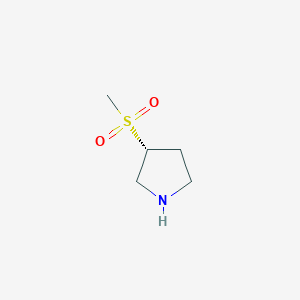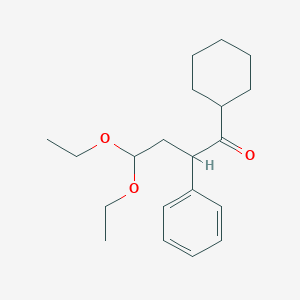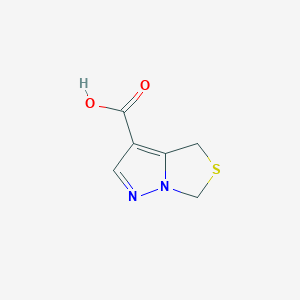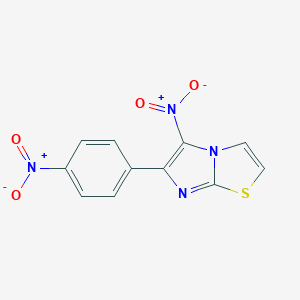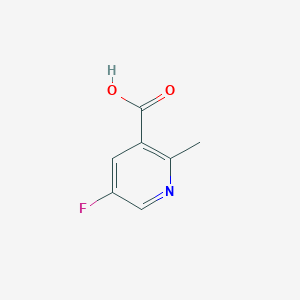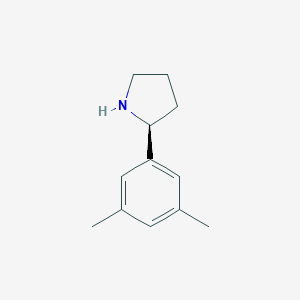
(S)-2-(3,5-dimethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3,5-Dimethylphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (S)-proline.
Formation of Schiff Base: The aldehyde group of 3,5-dimethylbenzaldehyde reacts with the amine group of (S)-proline to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially under basic conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated derivatives.
Substitution Products: Various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3,5-Dimethylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which (S)-2-(3,5-dimethylphenyl)pyrrolidine exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or other proteins, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, enzyme inhibition, or activation.
Vergleich Mit ähnlichen Verbindungen
®-2-(3,5-Dimethylphenyl)pyrrolidine: The enantiomer of the compound, differing in its spatial configuration.
2-(3,5-Dimethylphenyl)pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
Other Substituted Pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness:
Chirality: The (S)-enantiomer’s specific spatial arrangement can result in different biological activities compared to its ®-enantiomer.
Substitution Pattern: The 3,5-dimethyl substitution on the phenyl ring imparts unique steric and electronic properties, influencing its reactivity and interactions.
Eigenschaften
IUPAC Name |
(2S)-2-(3,5-dimethylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUHZCFMGGKFO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427462 |
Source


|
| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213334-10-1 |
Source


|
| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the efficient preparation method described in the research paper?
A1: The research paper focuses on developing an efficient method for preparing (S)-2-(3,5-dimethylphenyl)pyrrolidine. [] This chiral compound likely serves as a crucial building block or intermediate in synthesizing more complex molecules, potentially pharmaceuticals or other biologically active compounds. The paper emphasizes a "recycle process of resolution," suggesting that their method optimizes the separation of the desired (S)-enantiomer from the racemic mixture, reducing waste and improving the overall yield. This efficiency is significant for large-scale production and industrial applications. [1: https://www.semanticscholar.org/paper/404ae5bce52b10c4b06f69c14348d4d5b3d45bcc]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

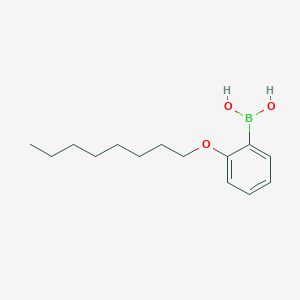
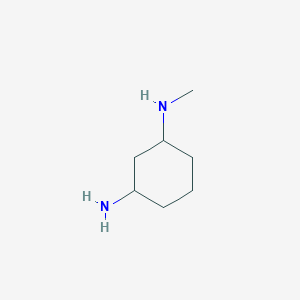
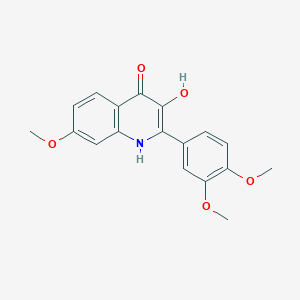

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

